3-propoxy-N-(quinolin-8-yl)benzamide 3-propoxy-N-(quinolin-8-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0981207
InChI: InChI=1S/C19H18N2O2/c1-2-12-23-16-9-3-7-15(13-16)19(22)21-17-10-4-6-14-8-5-11-20-18(14)17/h3-11,13H,2,12H2,1H3,(H,21,22)
SMILES: CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol

3-propoxy-N-(quinolin-8-yl)benzamide

CAS No.:

Cat. No.: VC0981207

Molecular Formula: C19H18N2O2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

3-propoxy-N-(quinolin-8-yl)benzamide -

Specification

Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name 3-propoxy-N-quinolin-8-ylbenzamide
Standard InChI InChI=1S/C19H18N2O2/c1-2-12-23-16-9-3-7-15(13-16)19(22)21-17-10-4-6-14-8-5-11-20-18(14)17/h3-11,13H,2,12H2,1H3,(H,21,22)
Standard InChI Key UDINJTYVMUUTFT-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
Canonical SMILES CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Introduction

Chemical Structure and Properties

3-Propoxy-N-(quinolin-8-yl)benzamide is characterized by a benzamide core linked to a quinoline ring system, with a propoxy substituent at the meta position of the benzene ring. This structural arrangement contributes to its potential biological activities and physical properties.

Molecular Identifiers and Basic Properties

The compound possesses distinct chemical identifiers that facilitate its recognition in chemical databases and research literature.

Table 1: Chemical Identifiers of 3-Propoxy-N-(quinolin-8-yl)benzamide

ParameterValue
Molecular FormulaC₁₉H₁₈N₂O₂
Molecular Weight306.4 g/mol
IUPAC Name3-propoxy-N-quinolin-8-ylbenzamide
Standard InChIInChI=1S/C19H18N2O2/c1-2-12-23-16-9-3-7-15(13-16)19(22)21-17-10-4-6-14-8-5-11-20-18(14)17/h3-11,13H,2,12H2,1H3,(H,21,22)
Standard InChIKeyUDINJTYVMUUTFT-UHFFFAOYSA-N
SMILESCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
PubChem Compound ID2229926

The molecular structure features a propoxy group (CCCOC-) attached to the benzene ring at the 3-position, with the benzamide nitrogen connecting to the 8-position of the quinoline system.

Structural Features

The compound contains several key structural elements that contribute to its potential functionality:

  • A benzamide linkage (-C(=O)NH-) that serves as a hydrogen bond donor/acceptor

  • A quinoline heterocyclic system with nitrogen in the aromatic ring

  • A propoxy substituent that enhances lipophilicity and may influence membrane permeability

  • Multiple aromatic rings that provide rigidity to the molecule and potential π-stacking interactions

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-propoxy-N-(quinolin-8-yl)benzamide typically involves condensation reactions between appropriately functionalized amines and carboxylic acids or their derivatives. Based on synthetic approaches for similar benzamide derivatives, the following synthetic pathway can be proposed:

  • Preparation of 3-propoxy-benzoic acid or its activated derivative

  • Coupling reaction with 8-aminoquinoline

  • Purification of the final product

The condensation reaction generally requires activation of the carboxylic acid group through conversion to an acid chloride or use of coupling reagents such as carbodiimides .

Characterization Methods

Characterization of 3-propoxy-N-(quinolin-8-yl)benzamide and similar benzamide derivatives typically involves several spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features

  • Infrared (IR) spectroscopy to identify characteristic functional groups, particularly the amide bond

  • Mass spectrometry for molecular weight confirmation

  • X-ray crystallography for three-dimensional structural determination

For benzamide derivatives like 3-propoxy-N-(quinolin-8-yl)benzamide, characteristic amide bonds can be observed in both IR and NMR spectra, providing confirmation of successful synthesis .

Related Compounds and Structural Analogues

Chlorinated Derivatives

Structural analogues of 3-propoxy-N-(quinolin-8-yl)benzamide include chlorinated derivatives such as 3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide (C₁₉H₁₆Cl₂N₂O₂), which may exhibit modified biological activity profiles due to the electronic and steric effects of the chlorine substituents .

Table 2: Comparison of 3-Propoxy-N-(quinolin-8-yl)benzamide with its Chlorinated Analogue

Property3-Propoxy-N-(quinolin-8-yl)benzamide3,5-Dichloro-4-propoxy-N-(quinolin-8-yl)benzamide
Molecular FormulaC₁₉H₁₈N₂O₂C₁₉H₁₆Cl₂N₂O₂
Molecular Weight306.4 g/mol375.25 g/mol
Position of Propoxy Group3-position4-position
Additional SubstituentsNoneChlorine at 3,5-positions
Expected LipophilicityLowerHigher due to chlorine atoms
Hydrogen Bond Donors11
Hydrogen Bond Acceptors33

Other Benzamide Derivatives

The broader class of benzamide derivatives includes compounds with various substitution patterns that have been explored for their biological activities. These include:

  • 3-Acetoxy-2-methyl-N-(phenyl)benzamide

  • 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide

  • Various trisubstituted benzamides with potential therapeutic applications

Research Applications and Future Directions

Synthetic Methodology Development

The synthesis and modification of compounds like 3-propoxy-N-(quinolin-8-yl)benzamide can serve as a platform for developing new synthetic methodologies, particularly:

  • Novel coupling strategies for amide bond formation

  • Selective functionalization of aromatic rings

  • Development of regioselective methods for introducing substituents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator